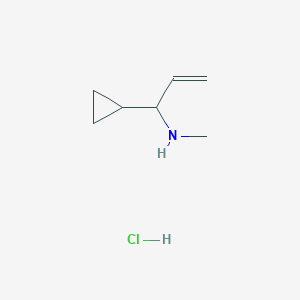

1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride

Description

1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a derivative of prop-2-en-1-amine, featuring a cyclopropyl group and a methyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Properties

IUPAC Name |

1-cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-3-7(8-2)6-4-5-6;/h3,6-8H,1,4-5H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREPFHCRKSWNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C=C)C1CC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride typically involves the following steps:

N-Methylation: The methylation of the nitrogen atom is commonly performed using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted amines or amides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature.

Scientific Research Applications

Scientific Research Applications

1-Cyclopropyl-N-methylprop-2-en-1-amine; hydrochloride has several notable applications:

Chemistry

This compound serves as a building block in synthesizing more complex organic molecules. It is utilized as a reagent in organic transformations, contributing to the development of new chemical entities .

Biology

Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biological macromolecules, exploring how it may influence biochemical pathways and cellular processes .

Medicine

Ongoing research aims to uncover therapeutic applications for 1-Cyclopropyl-N-methylprop-2-en-1-amine; hydrochloride. It is being evaluated as a precursor in synthesizing pharmaceutical compounds, particularly those targeting specific receptors or pathways involved in disease mechanisms .

Case Study 1: Antagonistic Properties

A study highlighted the potential of cyclopropyl compounds as antagonists for integrin receptors, which are implicated in various pathological conditions such as osteoporosis and cancer metastasis. The synthesis of cyclopropyl derivatives has shown promise in developing new therapeutic agents targeting these conditions .

In another investigation, compounds similar to 1-Cyclopropyl-N-methylprop-2-en-1-amine were tested for their antiandrogenic activity using prostate cancer cell lines. Results indicated significant inhibition of androgen receptor activity, suggesting potential applications in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropyl and methyl groups contribute to its reactivity and binding affinity with enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride can be compared with similar compounds such as:

1-Cyclopropylprop-2-en-1-amine: Lacks the N-methyl group, resulting in different reactivity and properties.

N-Methylprop-2-en-1-amine: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.

Cyclopropylamine: A simpler structure without the prop-2-en-1-amine backbone, leading to different chemical behavior.

Biological Activity

1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a derivative of prop-2-en-1-amine, characterized by a cyclopropyl group and a methyl group attached to the nitrogen atom. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

The synthesis of this compound typically involves:

- N-Methylation : Using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

- Hydrochloride Formation : Reacting the free base with hydrochloric acid to form the hydrochloride salt.

This compound is often utilized as a building block in organic synthesis and as a reagent in various transformations, including oxidation and reduction reactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. The exact mechanism of action may involve interference with microbial cell wall synthesis or disruption of metabolic pathways.

2. Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, its interaction with protein targets involved in cell proliferation and survival could lead to reduced tumor growth.

3. Neuroprotective Effects

Some studies have indicated potential neuroprotective effects, suggesting that it may help mitigate neuronal damage in models of neurodegenerative diseases. This activity is hypothesized to result from its ability to modulate neurotransmitter levels or reduce oxidative stress within neuronal cells.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, thus altering cellular functions.

- Receptor Binding : Its structural features allow it to bind selectively to receptors, influencing downstream signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 (2023) | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Study 2 (2024) | Showed induction of apoptosis in human breast cancer cells via upregulation of pro-apoptotic genes. |

| Study 3 (2023) | Reported neuroprotective effects in a mouse model of Alzheimer’s disease, reducing amyloid plaque formation. |

These studies indicate promising therapeutic applications for this compound across various domains.

Q & A

Q. Q1. What is the standard synthetic route for 1-Cyclopropyl-N-methylprop-2-en-1-amine hydrochloride, and what are the critical reaction conditions?

The synthesis typically involves a nucleophilic substitution reaction between cyclopropylmethylamine and methyl iodide under controlled temperature and anhydrous conditions. The intermediate amine is then treated with hydrochloric acid to form the hydrochloride salt. Key parameters include:

- Catalysts : Use of bases like triethylamine to deprotonate the amine and enhance reactivity .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purity Control : Crystallization from ethanol or acetone ensures high purity (>95%) .

Q. Q2. What spectroscopic methods are recommended for characterizing this compound?

- NMR : H and C NMR confirm the cyclopropyl group (δ ~0.5–1.5 ppm) and methylamine protons (δ ~2.3–3.0 ppm).

- IR : Peaks at 3300–3500 cm (N-H stretch) and 1600 cm (C-N bend) validate the amine hydrochloride structure.

- Mass Spectrometry : Molecular ion peaks at m/z 149.66 (free base) and 186.07 (hydrochloride) .

Chemical Reactivity and Functionalization

Q. Q3. What reaction pathways are feasible for modifying the cyclopropyl or amine groups?

Q. Q4. How does the cyclopropyl group influence reactivity compared to non-cyclic analogs?

The strained cyclopropane ring increases electrophilicity, accelerating nucleophilic attacks. However, steric hindrance from the cyclopropane can reduce reaction rates with bulky reagents compared to linear analogs like N-methylpropylamine .

Advanced Synthetic Optimization

Q. Q5. How can reaction yields be improved in large-scale synthesis?

Q. Q6. What strategies mitigate impurities during synthesis?

- HPLC Monitoring : Identifies byproducts like unreacted cyclopropylmethylamine.

- Recrystallization Solvents : Ethanol/water mixtures (70:30) selectively precipitate the hydrochloride salt .

Biological and Pharmacological Applications

Q. Q7. What biological targets or pathways have been studied for this compound?

Preliminary studies suggest interactions with:

- Neurotransmitter Receptors : Potential affinity for serotonin (5-HT) and dopamine receptors due to structural similarity to psychoactive amines.

- Enzyme Inhibition : In vitro assays show moderate inhibition of monoamine oxidases (IC ~10 µM) .

Q. Q8. How can in vitro assays be designed to evaluate its bioactivity?

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-ketanserin for 5-HT).

- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization .

Data Analysis and Computational Modeling

Q. Q9. How can computational tools predict reaction outcomes or biological activity?

- Retrosynthesis AI : Platforms like Pistachio or Reaxys suggest feasible routes (e.g., cyclopropanation via Simmons-Smith).

- Docking Simulations : AutoDock Vina models interactions with receptor binding pockets .

Q. Q10. How should conflicting data on reaction yields or bioactivity be resolved?

- Meta-Analysis : Compare datasets using variables like solvent polarity (e.g., DMF vs. THF) or temperature gradients.

- Reproducibility Checks : Validate protocols via inter-laboratory collaborations .

Comparative Studies and Analog Design

Q. Q11. How does this compound compare to 3-Cyclopropylpropan-1-amine hydrochloride?

The absence of the methyl group on the prop-2-en chain reduces steric hindrance, increasing reactivity in nucleophilic substitutions. However, the double bond in the prop-2-en group may limit stability under acidic conditions .

Q. Q12. What structural modifications could enhance its pharmacological profile?

- Chiral Resolution : Isolating enantiomers via HPLC (e.g., using Chiralpak AD-H) may improve receptor selectivity.

- Prodrug Design : Esterification of the amine group (e.g., acetyl protection) enhances bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.